molecular formula C10H8N2O2 B1363135 5-Phenyl-3-isoxazolecarboxamide CAS No. 23088-52-0

5-Phenyl-3-isoxazolecarboxamide

Cat. No. B1363135
CAS RN: 23088-52-0
M. Wt: 188.18 g/mol
InChI Key: ASVXNFGUPSDDTA-UHFFFAOYSA-N
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Description

5-Phenyl-3-isoxazolecarboxamide, also known as PIC, is a heterocyclic compound with potential applications in various fields of research and industry. It has a molecular formula of C10H8N2O2 .


Synthesis Analysis

The synthesis of isoxazole derivatives, including 5-Phenyl-3-isoxazolecarboxamide, often involves the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid . In one method, 5-(methyl)-3-phenyl-1,2-isoxazole-4–Carboxylic acid (compound 1) was dissolved in dichloromethane (DCM), followed by the addition of di methylamino-pyridine (DMAP) and N′-ethyl carbodiimide hydrochloride (EDC) .


Molecular Structure Analysis

The molecular structure of 5-Phenyl-3-isoxazolecarboxamide consists of a five-membered isoxazole ring attached to a phenyl group and a carboxamide group . The molecular weight is 188.18300 .


Physical And Chemical Properties Analysis

5-Phenyl-3-isoxazolecarboxamide has a density of 1.259g/cm3 and a boiling point of 412.1ºC at 760 mmHg . The melting point is not available .

Scientific Research Applications

Herbicidal Activity

A series of compounds including 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, structurally related to 5-Phenyl-3-isoxazolecarboxamide, have been synthesized and found to exhibit significant herbicidal activity. These compounds are effective against both broadleaf and narrowleaf weeds in greenhouse and field studies. The active compounds typically feature a substituted phenyl ring and a haloalkyl group in specific positions on the isoxazole ring (Hamper et al., 1995).

Anticancer Activity in Colon Cancer

N-phenyl-5-carboxamidyl isoxazoles, including derivatives of 5-Phenyl-3-isoxazolecarboxamide, have been synthesized and evaluated for anticancer activity. One derivative demonstrated significant activity against colon cancer cells, suggesting a potential role for these compounds in chemotherapeutic applications for colon cancer. The mechanism may involve inhibition of JAK3/STAT3 signaling pathways (Shaw et al., 2012).

Anticonvulsant Properties

A range of N-aryl isoxazolecarboxamide compounds, related to 5-Phenyl-3-isoxazolecarboxamide, have been prepared and tested for anticonvulsant properties. Some derivatives exhibited significant activity, particularly in the MES (Maximal Electroshock Seizure) test. These findings highlight the potential of these compounds in developing new anticonvulsant therapies (Lepage et al., 1992).

Safety And Hazards

The safety data sheet for 5-Phenyl-3-isoxazolecarboxamide indicates that it is for R&D use only and not for medicinal, household, or other use . Further safety and hazard information is not available in the retrieved sources.

Future Directions

The future directions for 5-Phenyl-3-isoxazolecarboxamide could involve further exploration of its potential applications in various fields of research and industry. In particular, isoxazole derivatives have been studied for their potential as anticancer medications , suggesting a possible direction for future research.

properties

IUPAC Name

5-phenyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-10(13)8-6-9(14-12-8)7-4-2-1-3-5-7/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVXNFGUPSDDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337313
Record name 5-Phenyl-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylisoxazole-3-carboxamide

CAS RN

23088-52-0
Record name 5-Phenyl-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenyl-1,2-oxazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Machetti, L Cecchi, E Trogu, F De Sarlo - 2007 - Wiley Online Library
… Isoxazole 7c (N-Methyl-5-phenyl-3-isoxazolecarboxamide): Isoxazole 7c was prepared … Isoxazole 7d (N-Benzyl-5-phenyl-3-isoxazolecarboxamide): Isoxazole 7d was prepared …
E Trogu - 2010 - flore.unifi.it
The great interest associated with isoxazoles and their derivatives is based on their versatility as synthetic building blocks. One of the most important strategies for obtaining these …
Number of citations: 2 flore.unifi.it

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